molecular formula C18H16N2O2 B10817083 (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one

(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B10817083
M. Wt: 292.3 g/mol
InChI Key: KGGQLAKYJSYIJW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a quinoxaline core with a methoxystyryl substituent, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves:

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one

InChI

InChI=1S/C18H16N2O2/c1-20-17-6-4-3-5-15(17)19-16(18(20)21)12-9-13-7-10-14(22-2)11-8-13/h3-12H,1-2H3/b12-9+

InChI Key

KGGQLAKYJSYIJW-FMIVXFBMSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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